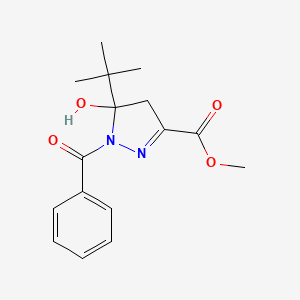![molecular formula C17H16ClN3OS B3900431 N-(5-chloro-2-methylphenyl)-2-[(1-methyl-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B3900431.png)
N-(5-chloro-2-methylphenyl)-2-[(1-methyl-1H-benzimidazol-2-yl)thio]acetamide
Übersicht
Beschreibung
N-(5-chloro-2-methylphenyl)-2-[(1-methyl-1H-benzimidazol-2-yl)thio]acetamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as "CBT-1" and belongs to the class of benzimidazole derivatives.
Wirkmechanismus
The exact mechanism of action of CBT-1 is not fully understood. However, several studies have suggested that CBT-1 exerts its therapeutic effects by modulating various signaling pathways in cells. For instance, CBT-1 has been shown to inhibit the activation of NF-κB, a transcription factor that regulates the expression of pro-inflammatory genes. Additionally, CBT-1 has been reported to inhibit the activity of histone deacetylases (HDACs), enzymes that regulate gene expression.
Biochemical and Physiological Effects:
CBT-1 has been shown to have several biochemical and physiological effects in cells and animal models. For instance, CBT-1 has been reported to induce apoptosis (programmed cell death) in cancer cells. Additionally, CBT-1 has been shown to reduce the production of pro-inflammatory cytokines in cells and animal models of inflammation. Moreover, CBT-1 has been reported to improve cognitive function in animal models of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
CBT-1 has several advantages for lab experiments. Firstly, CBT-1 is a relatively stable compound that can be easily synthesized in large quantities. Secondly, CBT-1 has been extensively studied in various disease models, and its therapeutic potential has been well established. However, there are some limitations to using CBT-1 in lab experiments. For instance, CBT-1 has poor solubility in aqueous solutions, which can limit its bioavailability in cells and animal models.
Zukünftige Richtungen
Several future directions can be pursued in the study of CBT-1. Firstly, more studies are needed to elucidate the exact mechanism of action of CBT-1 in cells and animal models. Secondly, more studies are needed to investigate the potential of CBT-1 as a therapeutic agent in various diseases such as cancer, inflammation, and neurodegenerative diseases. Additionally, more studies are needed to optimize the synthesis method of CBT-1 to improve its bioavailability and potency. Finally, more studies are needed to investigate the safety and toxicity of CBT-1 in cells and animal models.
Wissenschaftliche Forschungsanwendungen
CBT-1 has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurological disorders. Several studies have reported that CBT-1 exhibits potent anti-inflammatory and anti-cancer activities in vitro and in vivo. Additionally, CBT-1 has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Eigenschaften
IUPAC Name |
N-(5-chloro-2-methylphenyl)-2-(1-methylbenzimidazol-2-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN3OS/c1-11-7-8-12(18)9-14(11)19-16(22)10-23-17-20-13-5-3-4-6-15(13)21(17)2/h3-9H,10H2,1-2H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANCVZUUPAYRLIO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)CSC2=NC3=CC=CC=C3N2C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-chloro-N'-[(3-methylbenzoyl)oxy]benzenecarboximidamide](/img/structure/B3900353.png)
![N-(4-methoxyphenyl)-3-[(2-pyrazinylcarbonyl)hydrazono]butanamide](/img/structure/B3900354.png)

![2-[(1,2-dimethyl-1H-imidazol-5-yl)methyl]-7-(4-fluorobenzyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B3900364.png)
![1-{(3,4-dimethoxyphenyl)[(phenylacetyl)amino]methyl}-2-naphthyl acetate](/img/structure/B3900369.png)
![4-chloro-N'-[(4-fluorobenzoyl)oxy]benzenecarboximidamide](/img/structure/B3900374.png)
![2-methyl-N-(2-phenylethyl)-N-propyl[1,3]oxazolo[5,4-d]pyrimidin-7-amine](/img/structure/B3900381.png)
![3-[(2,4-dihydroxybenzoyl)hydrazono]-N-(3-fluorophenyl)butanamide](/img/structure/B3900392.png)
![2-[(4-bromobenzyl)thio]-N'-{[5-(2-pyridinylthio)-2-furyl]methylene}acetohydrazide](/img/structure/B3900399.png)
![N'-[(3-fluorobenzoyl)oxy]-3-pyridinecarboximidamide](/img/structure/B3900405.png)
![4-amino-N-{4-[2-(2-fluorophenyl)vinyl]-2-pyrimidinyl}benzenesulfonamide](/img/structure/B3900415.png)
![N'-[(4-fluorobenzoyl)oxy]-4-methylbenzenecarboximidamide](/img/structure/B3900455.png)
![2-({2-[(4-methoxybenzyl)amino]-2-oxoethyl}thio)-N-2-naphthylacetamide](/img/structure/B3900460.png)
![3-(2-hydroxyphenyl)-N'-[2-(4-methyl-1-piperazinyl)-5-nitrobenzylidene]propanohydrazide](/img/structure/B3900464.png)